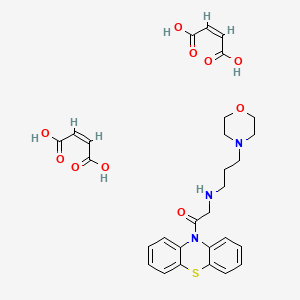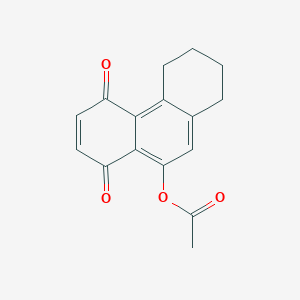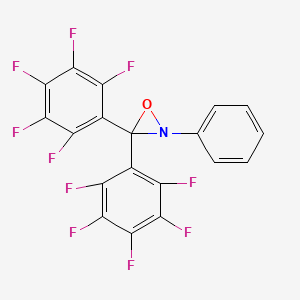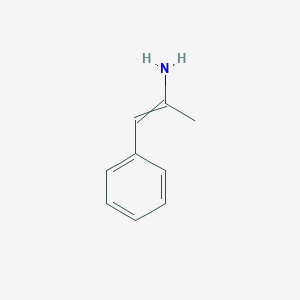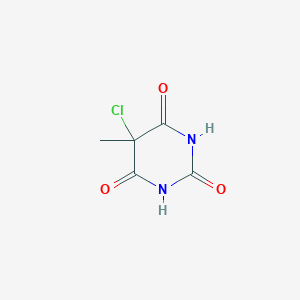
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- is a derivative of pyrimidinetrione, a class of compounds known for their diverse applications in medicinal chemistry and materials science. This compound features a pyrimidine ring with three keto groups and substitutions at the 5-position with a chlorine and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- typically involves the chlorination and methylation of pyrimidinetrione. Common synthetic routes may include:
Chlorination: Using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Methylation: Employing methyl iodide or dimethyl sulfate under basic conditions to add the methyl group.
Industrial Production Methods
Industrial production methods would likely involve large-scale chlorination and methylation processes, optimized for yield and purity. These methods would be designed to minimize by-products and ensure the efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- can undergo various chemical reactions, including:
Oxidation: Potentially forming more oxidized derivatives.
Reduction: Reducing agents could convert the keto groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrimidinetrione derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly for its potential biological activity.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione: The parent compound without the chlorine and methyl substitutions.
5-Chloro-2,4,6(1H,3H,5H)-Pyrimidinetrione: A similar compound with only the chlorine substitution.
5-Methyl-2,4,6(1H,3H,5H)-Pyrimidinetrione: A similar compound with only the methyl substitution.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its properties compared to the parent compound and other derivatives.
Properties
CAS No. |
110815-43-5 |
|---|---|
Molecular Formula |
C5H5ClN2O3 |
Molecular Weight |
176.56 g/mol |
IUPAC Name |
5-chloro-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C5H5ClN2O3/c1-5(6)2(9)7-4(11)8-3(5)10/h1H3,(H2,7,8,9,10,11) |
InChI Key |
XYKPWCSWSYGMBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)NC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


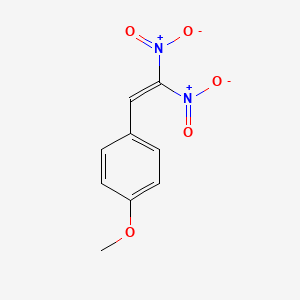

![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)

